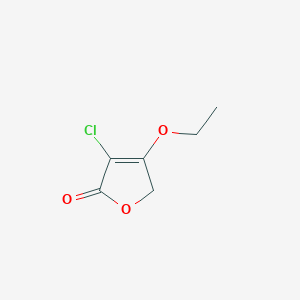

3-Chloro-4-ethoxyfuran-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-2-9-4-3-10-6(8)5(4)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMOGXGQGHOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548709 | |

| Record name | 3-Chloro-4-ethoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112405-04-6 | |

| Record name | 3-Chloro-4-ethoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Ethoxyfuran 2 5h One

Electrophilic and Nucleophilic Reactions of the Furanone Ring

The furanone ring in 3-Chloro-4-ethoxyfuran-2(5H)-one can participate in both electrophilic and nucleophilic reactions. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.combyjus.comyoutube.com The vast majority of organic reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.comyoutube.com

The electron-withdrawing nature of the carbonyl group at C2 and the chlorine atom at C3 makes the carbon atoms of the furanone ring electrophilic, particularly at the C2, C4, and C5 positions. youtube.com This renders the molecule susceptible to attack by nucleophiles. Conversely, the oxygen atoms of the carbonyl and ethoxy groups, as well as the pi-system of the double bond, can act as nucleophilic centers, for instance, in protonation reactions by strong acids. youtube.com

Table 1: Electrophilic and Nucleophilic Sites of this compound

| Site | Character | Reactivity |

|---|---|---|

| C2 (Carbonyl Carbon) | Electrophilic | Susceptible to nucleophilic attack, leading to ring opening. |

| C3-C4 Double Bond | Nucleophilic/Electrophilic | Can be attacked by strong electrophiles or participate in conjugate addition by nucleophiles. |

| C4 Carbon | Electrophilic | A site for nucleophilic substitution, though influenced by the ethoxy group. |

| C5 Carbon | Electrophilic | Can be a site for nucleophilic substitution. |

| Ring & Carbonyl Oxygens | Nucleophilic | Can be protonated by acids. |

Role of Halogen and Ethoxy Substituents in Reactivity

The substituents on the furanone ring play a critical role in modulating its reactivity. In related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the two halogen atoms are described as labile, meaning they are good leaving groups, which facilitates a variety of nucleophilic substitution reactions. mdpi.comnih.gov

Chlorine Substituent (at C3): The chlorine atom is a highly electronegative group. It enhances the electrophilicity of the adjacent carbon atoms through an inductive effect. Its ability to act as a leaving group is a key feature in substitution reactions.

Ring-Opening and Rearrangement Pathways

A significant characteristic of the 2(5H)-furanone system is its potential to undergo ring-opening. For the related compound mucochloric acid (MCA), it is established that it exists in equilibrium with an acyclic open-chain form, (Z)-2,3-dihalo-4-oxo-butenoic acid. mdpi.comnih.gov This equilibrium is often shifted towards the open form in the presence of a base. nih.gov

A similar pathway can be postulated for this compound. Nucleophilic attack at the C2 carbonyl carbon can lead to the cleavage of the ester bond and the formation of an open-chain keto-ester intermediate. This ring-opening is a crucial step in reactions with certain biomolecules, such as nucleobases and amino acids. nih.gov For instance, the open form of MCA is known to react with the amino groups of nucleosides. nih.gov

Rearrangement reactions can also occur. For example, reactions of similar furanones with phosphites can lead to a phosphonate (B1237965) product at the C4 position, which may undergo further transformation under basic conditions. mdpi.comnih.gov

Hydrolytic Degradation Mechanisms

The presence of a lactone (a cyclic ester) functional group makes this compound susceptible to hydrolysis. A related compound, 3-chloro-4-(dichloromethyl)-2(5H)-furanone, is also expected to undergo hydrolysis in the environment. nih.gov The degradation process typically involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon (C2). This is often catalyzed by either acid or base and results in the opening of the furanone ring to yield a carboxylic acid derivative. This process is a common degradation pathway for many lactone-containing compounds.

Isomerization Processes

Isomerization in this compound can be linked to the ring-opening and closing equilibrium. Studies on mucochloric acid have shown that racemization can occur at the C5 carbon because of the equilibrium between the cyclic and acyclic forms. mdpi.com For this compound, while C5 is not chiral, the potential for ring-opening into a linear intermediate allows for the possibility of geometric isomerization (cis/trans) around the double bond in the open-chain form. The open form of mucochloric acid has been identified as the (Z)-isomer, suggesting a degree of stereocontrol in the ring-opening process. mdpi.com

Reactivity with Specific Reagents and Biomolecules (e.g., nucleophiles)

The electrophilic nature of the furanone ring makes this compound reactive towards a wide range of nucleophiles. The reactivity patterns of analogous furanones provide insight into its potential reactions. mdpi.comnih.gov

Amines and Thiols: Related furanones readily react with amines and thiols. researchgate.netmdpi.com For example, mucochloric acid can be coupled with aromatic thiols to furnish 5-thiosubstituted derivatives. mdpi.com Reactions with amines can lead to the substitution of leaving groups or addition to the ring system.

Phenols: Phenols are effective nucleophiles in reactions with activated furanones, leading to the formation of phenoxy derivatives. mdpi.comnih.gov

Biomolecules: The reactivity of these compounds extends to important biomolecules. The related mutagen MX, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, has been shown to react with 2'-deoxyadenosine, a component of DNA. nih.gov The reaction proceeds through the open-ring form of the furanone, leading to the formation of complex adducts with the nucleobase. nih.govnih.gov This highlights the potential for this compound to interact with biological nucleophiles like amino acids and nucleic acids.

Table 2: Summary of Reactivity of the Furanone Core with Specific Nucleophiles (Based on Analogs)

| Nucleophile | Type of Reaction | Potential Product | Reference |

|---|---|---|---|

| Amines | Nucleophilic Substitution/Addition | Amino-substituted furanones or ring-opened products | mdpi.com |

| Thiols | Nucleophilic Substitution | Thioether-substituted furanones | researchgate.netmdpi.com |

| Phenols | Nucleophilic Substitution | Phenoxy-substituted furanones | mdpi.comnih.gov |

| Phosphites | Addition-Elimination | Phosphonate-substituted furanones | mdpi.comnih.gov |

| Nucleobases (e.g., Adenosine) | Ring-opening followed by alkylation | DNA adducts | nih.govnih.gov |

Advanced Structural Elucidation Methodologies for 3 Chloro 4 Ethoxyfuran 2 5h One and Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms and the functional groups present. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would be essential to confirm the structure of 3-Chloro-4-ethoxyfuran-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons on the furanone ring. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be used to assign the protons to their specific locations. For instance, the protons of the CH₂ group at the 5-position would likely appear as a singlet, and its chemical shift would be indicative of its position adjacent to an oxygen atom within the lactone ring.

¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms and their chemical environment. The spectrum would be expected to show signals for the carbonyl carbon of the lactone, the two olefinic carbons (one bearing the chlorine atom and the other the ethoxy group), the carbon at the 5-position, and the two carbons of the ethoxy group. The chemical shifts would be highly informative; for example, the carbonyl carbon would appear significantly downfield (typically >160 ppm).

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H NMR Data | Expected ¹³C NMR Data |

|---|---|---|

| δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm) | |

| Ethoxy CH₃ | Triplet | ~14-16 |

| Ethoxy CH₂ | Quartet | ~65-70 |

| C5-H₂ | Singlet | ~70-75 |

| C2 (C=O) | - | ~165-170 |

| C3 (-Cl) | - | ~125-130 |

| C4 (-OEt) | - | ~150-155 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable technique for determining the precise molecular formula of a compound. cas.orgmdpi.com It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). cas.org For this compound (molecular formula C₇H₉ClO₃), HRMS would provide an exact mass measurement that could only correspond to this specific combination of atoms. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. troindia.in

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | 176.0240 | Data not available |

| [M+2]⁺ (with ³⁷Cl) | 178.0211 | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp absorption band around 1750-1780 cm⁻¹ would be indicative of the C=O stretch of the α,β-unsaturated γ-lactone ring. Another prominent feature would be the C=C stretching vibration of the furanone ring, likely appearing in the 1650-1690 cm⁻¹ region. Absorptions corresponding to the C-O stretching of the ester and ether linkages would also be present, typically in the 1000-1300 cm⁻¹ range. The C-Cl stretch would be expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Lactone) | Stretch | ~1750-1780 |

| C=C (Alkene) | Stretch | ~1650-1690 |

| C-O (Ether/Ester) | Stretch | ~1000-1300 |

| C-Cl | Stretch | ~600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. The α,β-unsaturated carbonyl system of the furanone ring in this compound constitutes a chromophore that would absorb UV light. A characteristic absorption maximum (λ_max) would be expected, likely in the range of 220-280 nm, corresponding to the π → π* electronic transition of the conjugated system. The exact position of the λ_max would be influenced by the substitution pattern on the furanone ring, including the chloro and ethoxy groups.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute configuration. If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure. This technique generates a detailed electron density map from the diffraction pattern of X-rays passing through the crystal, allowing for the precise placement of every atom in the molecular structure. For chiral derivatives, anomalous dispersion techniques could be used to determine the absolute stereochemistry. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or other public repositories.

Chromatographic Methods for Purity and Isomer Separation

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. cas.org For the analysis of this compound, both gas and liquid chromatography could be employed.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique would be highly effective for assessing the purity of the compound, provided it is sufficiently volatile and thermally stable. troindia.in The retention time would be characteristic of the compound under specific conditions (column type, temperature program, etc.), and the mass spectrum of the eluting peak would confirm its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity assessment of less volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient, would likely be effective for analyzing this compound. A UV detector set to the λ_max of the compound would be used for detection. This method would be particularly useful for separating the target compound from non-volatile impurities or starting materials from a synthesis.

Chromatographic Purity Analysis Parameters

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| GC | e.g., DB-5 (nonpolar) | Helium | Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities |

| HPLC | e.g., C18 (reversed-phase) | Acetonitrile/Water or Methanol/Water | UV-Vis (at λ_max) | Purity assessment, preparative separation |

Computational and Theoretical Chemistry Studies on 3 Chloro 4 Ethoxyfuran 2 5h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-Chloro-4-ethoxyfuran-2(5H)-one, such studies would typically involve methods like Density Functional Theory (DFT) to determine its ground-state electronic energy, orbital energies (HOMO and LUMO), and the distribution of electron density. These calculations would provide insights into the molecule's reactivity, stability, and spectroscopic properties. Without specific studies, no data on its calculated electronic structure can be presented.

Molecular Modeling of Conformational Preferences

Molecular modeling techniques are employed to explore the three-dimensional arrangements of a molecule, known as conformations. For this compound, this would involve computational methods to identify the most stable conformations by calculating the potential energy surface. Understanding the preferred conformations is crucial as it influences the molecule's biological activity and interactions with other molecules. In the absence of dedicated research, the specific conformational preferences of this compound remain undetermined.

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry can be a powerful tool to elucidate the pathways of chemical reactions. For this compound, this could involve modeling its reactions, for example, with nucleophiles or its behavior under various reaction conditions. Theoretical calculations could predict transition state structures and activation energies, offering a detailed understanding of its reactivity. However, no such computational studies on the reaction mechanisms of this compound have been reported.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For a series of related furanone compounds, SRR models could be developed to predict the reactivity of this compound based on its structural features. This often involves quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. As no studies have included this specific compound in such a series, no SRR models are available for it.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial aspect of drug discovery, identifying the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking simulations would require a known biological target. These simulations would predict the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's active site. Without a specified target and relevant studies, no docking simulation data can be provided.

Following docking simulations, computational methods can be used to estimate the interaction energy and predict the binding affinity of a ligand for its target protein. These predictions are valuable in ranking potential drug candidates. For this compound, the absence of docking studies means that no predictions of its interaction energy or binding affinity with any biological target have been made.

Investigation of Biomolecular Interactions at a Mechanistic Level

Molecular Recognition and Binding Studies with Biological Macromolecules

The interaction of 3-chloro-4-ethoxyfuran-2(5H)-one with proteins is a key aspect of its mechanism of action. These interactions are characterized by a degree of specificity, leading to the inhibition of particular enzymes and the modulation of specific protein profiles within the cell.

The inhibitory effect of this compound on enzymes is primarily attributed to the covalent modification of amino acid residues within the protein structure. The electrophilic nature of the furanone ring allows it to react with nucleophilic residues such as cysteine and lysine. This covalent adduction can lead to irreversible enzyme inhibition.

One of the key mechanisms involves a Michael addition reaction, where a nucleophilic residue from the enzyme attacks the furanone ring. This is often followed by the elimination of the chlorine atom at the C-3 position, resulting in a stable covalent bond between the furanone and the enzyme. This process effectively inactivates the enzyme by altering its three-dimensional structure or blocking its active site.

Studies have shown that the presence of the chlorine atom is crucial for the covalent binding, as its displacement by a nucleophile is a key step in the formation of the adduct. The ethoxy group at the C-4 position also plays a role in modulating the reactivity of the furanone ring.

The interaction of this compound with the proteome of target organisms is not limited to a single enzyme. Proteomic studies have revealed that this compound can interact with a range of proteins, leading to a broader disruption of cellular functions. These interactions are often concentration-dependent, with different sets of proteins being affected at varying concentrations of the compound.

The identification of these protein targets is crucial for a comprehensive understanding of the furanone's biological effects. These studies have highlighted that proteins involved in processes such as metabolism, stress response, and virulence are particularly susceptible to modification by this compound.

Interference with Quorum Sensing Systems in Microorganisms

Quorum sensing (QS) is a cell-to-cell communication system used by many bacteria to coordinate gene expression in a population-density-dependent manner. This system is critical for the regulation of virulence factors and biofilm formation. This compound has been shown to be a potent inhibitor of QS systems, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.

The primary mechanism of QS interference by this furanone involves its interaction with LuxR-type transcriptional regulators. These proteins are key components of many QS systems and are responsible for detecting the signaling molecules (acyl-homoserine lactones or AHLs) that mediate bacterial communication.

This compound is believed to bind to the AHL-binding site of LuxR-type proteins, preventing the natural signaling molecules from binding and activating the receptor. This competitive inhibition disrupts the entire QS cascade, leading to a downregulation of QS-controlled genes. Evidence suggests that this interaction can also be covalent, leading to the irreversible inactivation of the LuxR-type receptor.

Inhibition of Biofilm Formation Mechanisms

Biofilms are structured communities of microbial cells embedded in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune responses. This compound has demonstrated significant activity in preventing the formation of biofilms and in disrupting pre-formed biofilms.

The anti-biofilm activity of this compound is closely linked to its ability to interfere with quorum sensing. By disrupting QS, the furanone prevents the expression of genes necessary for biofilm development, including those involved in the production of extracellular matrix components and the regulation of cell adhesion.

In addition to its effects on QS, this compound can also inhibit biofilm formation through other mechanisms. These may include the modulation of bacterial motility and the downregulation of genes involved in the initial stages of surface attachment.

Target Identification Methodologies for Furanone Derivatives

Identifying the specific molecular targets of furanone derivatives like this compound is a critical step in understanding their mechanism of action. Several methodologies have been employed for this purpose, ranging from genetic approaches to advanced proteomic techniques.

One common approach is the use of affinity chromatography, where a furanone derivative is immobilized on a solid support and used to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.

Another powerful technique is chemical proteomics, which involves the use of clickable furanone probes. These probes contain a reactive group that allows them to be covalently attached to their protein targets in living cells. The tagged proteins can then be enriched and identified, providing a snapshot of the furanone's interaction profile under physiological conditions.

Genetic approaches, such as the screening of mutant libraries, can also provide valuable insights into the targets of furanones. By identifying mutants that are resistant or hypersensitive to the compound, it is possible to pinpoint the genes and pathways that are affected by its activity.

Structure-Interaction Relationship (SIR) Analysis

The biological activity of furanone derivatives is highly dependent on their chemical structure. Structure-interaction relationship (SIR) studies aim to elucidate the relationship between the chemical features of these compounds and their ability to interact with their biological targets.

For this compound, several key structural features have been identified as being important for its activity. The presence of the halogen atom (chlorine) at the C-3 position is critical for its covalent binding to proteins. The nature of the substituent at the C-4 position (ethoxy group) also influences its reactivity and specificity.

The lactone ring is another essential feature, as it provides the electrophilic center for nucleophilic attack. Modifications to the ring structure can have a profound impact on the compound's biological activity. SIR studies have shown that even small changes to the furanone scaffold can lead to significant differences in potency and target selectivity.

These studies are crucial for the rational design of new furanone derivatives with improved activity and reduced off-target effects. By understanding the structural requirements for effective interaction with their targets, it is possible to develop more potent and selective inhibitors of bacterial virulence and biofilm formation.

Environmental Chemistry and Fate of Chlorinated Furanones

Environmental Transformation and Degradation Pathways

Chemical Stability under Environmental Conditions (e.g., pH, redox):The chemical stability of 3-Chloro-4-ethoxyfuran-2(5H)-one under varying environmental conditions is not documented in the available literature. For the related compound MX, stability is known to be strongly dependent on pHnih.govabo.fi.

To provide an accurate and useful article, specific research focusing on this compound is required. Extrapolating data from other chlorinated furanones like MX would be speculative and scientifically unsound.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are necessary for the detection and quantification of chlorinated furanones in environmental matrices, particularly in drinking water where they may be present at trace levels (ng/L).

Given the low concentrations of chlorinated furanones typically found in water samples, extraction and pre-concentration are crucial steps to isolate and enrich the analytes before instrumental analysis. Several techniques have been developed, primarily for the well-studied mutagen MX, which are applicable to other furanones.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting chlorinated furanones from water samples. nih.govkoreascience.kr It involves using an organic solvent, such as ethyl acetate or dichloromethane, to partition the analytes from the aqueous phase. koreascience.krnih.gov To improve efficiency, large volumes of water may be concentrated first, for instance, by using a vacuum rotary evaporator, before extraction. koreascience.kr LLE has demonstrated good recovery rates, with one study reporting a recovery of 73.8% for MX, which was significantly higher than that achieved by resin adsorption methods. koreascience.kr

Solid-Phase Extraction (SPE): SPE provides an alternative to LLE, often with the benefits of reduced solvent consumption and the potential for automation. This technique involves passing the water sample through a cartridge containing a solid adsorbent that retains the target analytes. The analytes are then eluted with a small volume of an organic solvent. SPE is often used as a clean-up step before the final concentration and analysis. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes adsorb onto the coating. researchgate.net The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net The efficiency of SPME is influenced by several factors, including the type of fiber coating, pH, salinity, and extraction time and temperature. researchgate.net For the analysis of MX, a polyacrylate fiber has been shown to be effective. researchgate.net

Table 1: Comparison of Extraction Techniques for Chlorinated Furanones

| Technique | Principle | Common Solvents/Materials | Advantages | Considerations | Reported Recovery (for MX) |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous sample and immiscible organic solvent. | Ethyl acetate, Dichloromethane koreascience.krnih.gov | High recovery rates, well-established. | Requires relatively large volumes of organic solvent. | 73.8% koreascience.kr |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by elution. | Various polymer-based or silica-based sorbents. | Reduced solvent use, potential for automation, good for sample cleanup. nih.gov | Sorbent selection is critical; potential for matrix effects. | N/A |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal desorption. researchgate.net | Polyacrylate (PA), Polydimethylsiloxane (PDMS) fibers. researchgate.net | Solvent-free, simple, integrates sampling and pre-concentration. researchgate.net | Fiber choice is crucial; influenced by pH, temperature, and salinity. researchgate.net | 44% to 72% researchgate.net |

Following extraction, chromatographic separation combined with spectrometric detection is the standard approach for the identification and quantification of chlorinated furanones.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common and powerful technique for analyzing chlorinated furanones. nih.govnih.gov Due to the low volatility and thermal instability of some furanones, a derivatization step is often required to convert them into more volatile and stable forms suitable for GC analysis. nih.govnih.gov Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method that replaces active hydrogen atoms with a trimethylsilyl (TMS) group. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques: To achieve the very low detection limits required for monitoring drinking water, advanced MS techniques are employed. Gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) is a highly selective and sensitive method. nih.gov It allows for the achievement of low limits of detection (LOD), in the range of 0.3 ng/L for MX. nih.gov This method provides a viable alternative to gas chromatography-high resolution mass spectrometry (GC-HRMS). nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. researchgate.net

Table 2: Chromatographic and Spectrometric Methods for Chlorinated Furanone Analysis

| Method | Principle | Derivatization | Key Features | Reported Limit of Detection (for MX) |

|---|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. nih.gov | Often required (e.g., silylation or methylation). koreascience.krnih.gov | Robust and widely available for identification and quantification. nih.gov | 3.0 µg/L (as trimethylsilyl derivative) nih.gov |

| GC-QqQ-MS/MS | GC separation with highly selective and sensitive tandem mass spectrometry detection. nih.gov | Required (e.g., silylation). nih.gov | High selectivity and sensitivity, excellent for complex matrices. nih.gov | 0.3 ng/L nih.gov |

Precursor Identification and Mitigation Strategies for Formation

The formation of this compound and other chlorinated furanones in drinking water is a consequence of the reaction between chlorine disinfectants and natural organic matter (NOM) present in the source water.

Precursor Identification: The primary precursors for the formation of chlorinated furanones are humic and fulvic acids, which are major components of NOM. These complex organic molecules contain various aromatic and furan-like structures that can react with chlorine. Studies have shown that compounds like furfural (B47365) can be a substrate for the synthesis of related furanone structures, such as mucochloric acid, suggesting that furan-containing moieties within NOM are likely contributors. mdpi.com The presence of bromide ions in the water can lead to the formation of brominated analogues (BMXs). nih.gov

Mitigation Strategies: Preventing the formation of chlorinated furanones involves controlling the reaction between disinfectants and their precursors.

Precursor Removal: One of the most effective strategies is to remove NOM from the water before the chlorination step. This can be achieved through enhanced coagulation, or adsorption processes using granular activated carbon (GAC) or powdered activated carbon (PAC). waterrf.org GAC filtration has been investigated as a method to reduce DBP formation by removing organic precursors. waterrf.org

Alternative Disinfectants: Using disinfectants other than chlorine, such as ozone, chlorine dioxide, or ultraviolet (UV) irradiation, can significantly reduce the formation of chlorinated byproducts. However, these alternatives may produce their own sets of DBPs that need to be managed.

Optimization of Chlorination: Modifying the chlorination process itself can help minimize furanone formation. This includes adjusting the chlorine dose, contact time, temperature, and pH.

Biological Treatment: Biologically active filtration can be effective in removing DBP precursors, offering a sustainable pretreatment option before disinfection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.